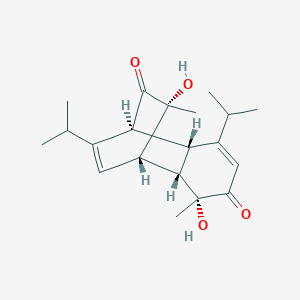
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione typically involves the extraction from natural sources such as Callitris macleayana . The compound is isolated and purified using various chromatographic techniques to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The herbs are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by inhibiting key enzymes and signaling pathways involved in these processes . The compound’s antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
- 3,10-Dihydroxydielmentha-5,11-diene-4,9-dione
- (1S,4S,4aS,5R,8aR,9R)-4,4a,5,8a-Tetrahydro-5,9-dihydroxy-5,9-dimethyl-2,8-bis(1-methylethyl)-1,4-ethanonaphthalene-6,10(4H)-dione
Uniqueness
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione stands out due to its high purity and significant presence in natural products. Its unique structure and biological activities make it a valuable compound for scientific research and industrial applications .
生物活性
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione (CAS No. 106623-23-8) is a naturally occurring compound classified as a diterpenoid. It is primarily derived from the essential oils of certain plant species, particularly those in the Callitris genus. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 332.43 g/mol
- Predicted Boiling Point : 499.9 ± 45.0 °C
- Density : 1.164 ± 0.06 g/cm³
Biological Activity Overview
This compound exhibits several significant biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .
- Antibacterial Properties : Research indicates that this compound possesses antibacterial activity, making it a candidate for use in cosmetic and pharmaceutical formulations aimed at skin health .
The biological effects of this compound are attributed to its interaction with various cellular pathways:
- Free Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
- Modulation of Inflammatory Pathways : It may inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 by downregulating NF-kappaB signaling pathways .
- Influence on Lipid Metabolism : Studies suggest that it can affect lipid accumulation and foam cell formation in macrophages, which is crucial in the context of atherosclerosis .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant and Anti-inflammatory Study :
- Antibacterial Efficacy :
- Impact on Atherosclerosis :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(1S,2S,3R,7R,8S,10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3/t13-,15-,16+,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHPBIGKWCFOA-GNNUITGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H]3[C@H]([C@@H]1C(=O)[C@]2(C)O)C(=CC(=O)[C@]3(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















